Cas no 873312-22-2 (2(1H)-Quinazolinethione, 5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)-)
2(1H)-Quinazolinethione, 5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Quinazolinethione, 5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)-
- HMS1617I04
- AKOS022008080
- 5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline
- EU-0050416
- AKOS001682294
- 6-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2(1H)-thione
- 873312-22-2
-
- MDL: MFCD14711332
- Inchi: 1S/C10H11F3N2S/c1-5-2-3-7-6(4-5)8(10(11,12)13)15-9(16)14-7/h5H,2-4H2,1H3,(H,14,15,16)
- InChI Key: RCFWBNFCTXKAOV-UHFFFAOYSA-N
- SMILES: S=C1N=C(C(F)(F)F)C2=C(CCC(C)C2)N1
Computed Properties
- Exact Mass: 248.05950402Da
- Monoisotopic Mass: 248.05950402Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 56.5Ų
2(1H)-Quinazolinethione, 5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 202223-2.500g |
5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline |
873312-22-2 | 2.500g |
$1191.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633810-2.5g |
6-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2(1H)-thione |
873312-22-2 | 98% | 2.5g |
¥8704.00 | 2024-04-27 |
2(1H)-Quinazolinethione, 5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)- Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2(1H)-Quinazolinethione, 5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)-
Introduction to 2(1H)-Quinazolinethione, 5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl) (CAS No. 873312-22-2)
2(1H)-Quinazolinethione, 5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl) (CAS No. 873312-22-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
The chemical structure of 5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)-2(1H)-quinazolinethione is characterized by a tetrahydroquinazoline core with a thione group at position 2 and a trifluoromethyl substituent at position 4. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, which can significantly influence its biological activity and pharmacokinetic profile.
Recent studies have highlighted the potential of 5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)-2(1H)-quinazolinethione in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiproliferative activity against several human cancer cell lines. The researchers found that the compound selectively inhibits the growth of cancer cells while showing minimal cytotoxicity towards normal cells. This selective cytotoxicity is attributed to the compound's ability to target specific signaling pathways involved in cell proliferation and survival.
In another study published in the European Journal of Medicinal Chemistry, 5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)-2(1H)-quinazolinethione was evaluated for its anti-inflammatory properties. The results showed that the compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This anti-inflammatory activity suggests that the compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)-2(1H)-quinazolinethione have also been investigated. A study published in the Journal of Pharmaceutical Sciences reported that the compound exhibits good oral bioavailability and favorable pharmacokinetic parameters in preclinical models. These findings indicate that the compound has a high potential for further development as an orally active therapeutic agent.
In addition to its therapeutic potential, 5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)-2(1H)-quinazolinethione has been studied for its synthetic accessibility. Researchers have developed efficient synthetic routes to produce this compound with high yields and purity. One notable approach involves a one-pot multicomponent reaction using readily available starting materials. This synthetic strategy not only simplifies the production process but also reduces the overall cost and environmental impact associated with large-scale synthesis.
The safety profile of 5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)-2(1H)-quinazolinethione has been evaluated in several preclinical studies. Toxicological assessments have shown that the compound is well tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. These findings support its potential for further clinical development.
In conclusion, 5,6,7,8-tetrahydro-6-methyl-4-(trifluoromethyl)-2(1H)-quinazolinethione (CAS No. 873312-22-2) is a promising compound with diverse biological activities and favorable pharmacological properties. Its unique chemical structure and synthetic accessibility make it an attractive candidate for further research and development in various therapeutic areas. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications.
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